1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the 2,4-Dichlorophenylmethyl Group: This step involves a nucleophilic substitution reaction where the 2,4-dichlorophenylmethyl group is attached to the indazole core.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Continuous flow microreactor systems have been explored to enhance reaction efficiency and achieve higher yields .
Chemical Reactions Analysis
1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides.
1-(2,4-Dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester: This compound is used as a herbicide safener.
The uniqueness of this compound lies in its indazole core and the presence of the iodo group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920019-39-2 |
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Molecular Formula |
C15H9Cl2IN2O2 |
Molecular Weight |
447.1 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-iodoindazole-3-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2IN2O2/c16-9-2-1-8(12(17)5-9)7-20-13-4-3-10(18)6-11(13)14(19-20)15(21)22/h1-6H,7H2,(H,21,22) |
InChI Key |
HVUTZOXGSUYKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=C(C=C3)I)C(=N2)C(=O)O |
Origin of Product |
United States |
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